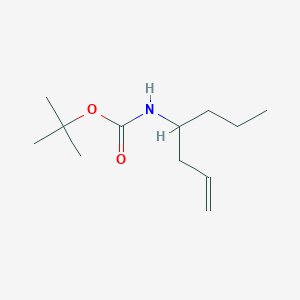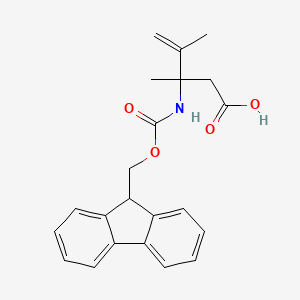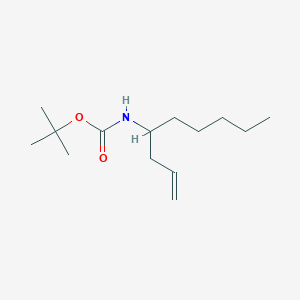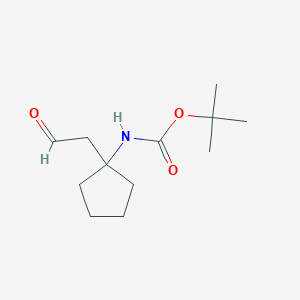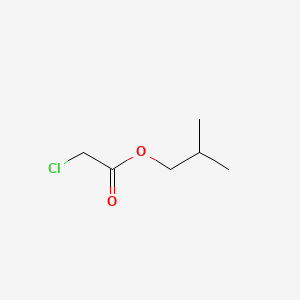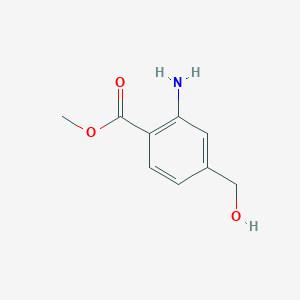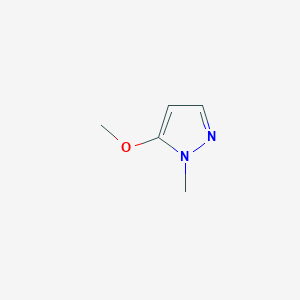
5-Methoxy-1-methyl-1H-pyrazole
Vue d'ensemble
Description
“5-Methoxy-1-methyl-1H-pyrazole” is a chemical compound with the CAS Number 1856041-56-9 . It has a molecular weight of 126.16 . The compound is usually in liquid form .
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the retrieved papers, pyrazole derivatives are known to be involved in a broad range of organic reactions .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 126.16 .Applications De Recherche Scientifique
Antibacterial Activity
5-Methoxy-1-methyl-1H-pyrazole derivatives have been studied for their antibacterial properties. For instance, Rai et al. (2009) synthesized a series of compounds, including 5-chloro-2-methoxy-phenyl-5-methyl-1H-pyrazol-4-yl derivatives, demonstrating significant antibacterial activity against various bacteria such as Bacillus subtilis and Staphylococcus aureus. These compounds showed promise in qualitative and quantitative antibacterial activity assessments (Rai, Narayanaswamy, Shashikanth, & Arunachalam, 2009).
Tautomerism and Structural Studies
The structural characteristics and tautomerism of NH-pyrazoles, including 5-methoxy derivatives, have been explored. Cornago et al. (2009) examined the structures of four NH-pyrazoles using X-ray crystallography, revealing insights into their tautomerism in solution and solid state. This research contributes to a deeper understanding of the structural dynamics of these compounds (Cornago et al., 2009).
Anti-Inflammatory and Analgesic Activities
1H-pyrazole derivatives, including 5-methoxy-1-methyl variants, have been investigated for their potential in treating inflammation and pain. Menozzi et al. (1994) synthesized 1-aryl-1H-pyrazole-5-acetic acids, revealing their significant anti-inflammatory and analgesic effects in animal models. These findings suggest potential therapeutic applications in pain and inflammation management (Menozzi, Mosti, Schenone, D'Amico, Falciani, & Filippelli, 1994).
Spectral Analysis and Quantum Studies
The spectral and quantum properties of 1H-pyrazole derivatives are also a research focus. Halim and Ibrahim (2022) conducted a detailed study on the novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine, offering insights into its electronic structure and thermodynamic properties. This research enhances the understanding of the electronic properties of these compounds (Halim & Ibrahim, 2022).
Corrosion Inhibition
Pyrazole derivatives, including this compound, have been studied for their corrosion inhibition properties. Yadav et al. (2016) explored pyranopyrazole derivatives as inhibitors for mild steel corrosion in acidic solutions, demonstrating their effectiveness in protecting metals from corrosion. This application is significant in industrial and engineering contexts (Yadav, Gope, Kumari, & Yadav, 2016).
Mécanisme D'action
Target of Action
The primary targets of 5-Methoxy-1-methyl-1H-pyrazole are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively .
Mode of Action
This compound interacts with its targets by binding to the active site of Lm-PTR1 , a key enzyme in the biochemical pathways of these organisms . This interaction is characterized by a lower binding free energy, indicating a strong and favorable interaction .
Biochemical Pathways
The compound affects the biochemical pathways of Leishmania and Plasmodium by inhibiting the activity of Lm-PTR1 . This inhibition disrupts the normal functioning of these organisms, leading to their death .
Pharmacokinetics
Its potent antileishmanial and antimalarial activities suggest that it has good bioavailability .
Result of Action
The compound’s action results in the death of Leishmania and Plasmodium organisms . Specifically, it has been shown to have superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively .
Analyse Biochimique
Biochemical Properties
5-Methoxy-1-methyl-1H-pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, this compound can form hydrogen bonds with proteins, influencing their structure and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . It also affects the expression of genes related to oxidative stress and apoptosis, thereby influencing cell survival and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling . Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its biochemical activity. In vitro studies have shown that this compound remains stable under certain conditions but can degrade when exposed to light or high temperatures . Long-term effects on cellular function have also been observed, with prolonged exposure leading to changes in cell viability and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been found to have minimal toxic effects and can modulate specific biochemical pathways . At higher doses, toxic or adverse effects have been observed, including liver and kidney damage . Threshold effects have also been noted, where a certain dosage is required to elicit a significant biochemical response .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . These interactions can affect metabolic flux and the levels of various metabolites. Additionally, this compound can influence the activity of cofactors involved in metabolic reactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with membrane transporters, facilitating its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It has been found to localize in specific cellular compartments, such as the nucleus and mitochondria . This localization is often directed by targeting signals or post-translational modifications that guide this compound to its site of action . The presence of this compound in these compartments can influence various cellular processes, including gene expression and energy metabolism .
Propriétés
IUPAC Name |
5-methoxy-1-methylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-7-5(8-2)3-4-6-7/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQBVPKRARNRSQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90595218 | |
| Record name | 5-Methoxy-1-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90595218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1350323-88-4 | |
| Record name | 5-Methoxy-1-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90595218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


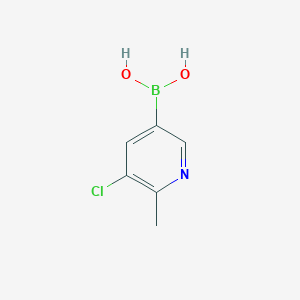

![Glycine, N-[(1,1-dimethylethoxy)carbonyl]glycyl-N-methyl-](/img/structure/B3046995.png)
![Spiro[4.4]nonan-1-ol](/img/structure/B3046997.png)
